![molecular formula C15H7Cl2FINOS B4138657 3,6-dichloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide](/img/structure/B4138657.png)
3,6-dichloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide
Overview
Description
3,6-dichloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies. This compound has a unique chemical structure that allows it to selectively target and inhibit key signaling pathways involved in the growth and survival of cancer cells.
Mechanism of Action
3,6-dichloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide targets and inhibits Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the growth and survival of B-cell malignancies, making it an attractive target for therapeutic intervention. By inhibiting BTK, 3,6-dichloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide disrupts the BCR signaling pathway, leading to decreased proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on BTK, 3,6-dichloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide has also been shown to inhibit other key enzymes involved in B-cell signaling pathways, including phosphoinositide 3-kinase (PI3K) and AKT. These pathways are involved in a variety of cellular processes, including cell proliferation, survival, and metabolism. By inhibiting these pathways, 3,6-dichloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide has the potential to induce a broad range of biochemical and physiological effects in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,6-dichloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide is its high selectivity for BTK and other key enzymes involved in B-cell signaling pathways. This selectivity allows for targeted inhibition of cancer cells, while minimizing off-target effects on healthy cells. However, one limitation of 3,6-dichloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for the development of 3,6-dichloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide as a therapeutic agent. One possible direction is the combination of 3,6-dichloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide with other targeted therapies, such as venetoclax or idelalisib, to enhance its anti-cancer effects. Another direction is the investigation of 3,6-dichloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia or marginal zone lymphoma. Additionally, the development of more potent and selective BTK inhibitors may lead to improved clinical outcomes for patients with B-cell malignancies.
Scientific Research Applications
3,6-dichloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3,6-dichloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide has been shown to selectively inhibit key signaling pathways involved in the growth and survival of cancer cells, leading to decreased tumor growth and improved survival rates.
properties
IUPAC Name |
3,6-dichloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2FINOS/c16-7-1-3-9-12(5-7)22-14(13(9)17)15(21)20-11-4-2-8(19)6-10(11)18/h1-6H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNIOBSXJZNXJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)NC3=C(C=C(C=C3)I)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2FINOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-(2-fluoro-4-iodophenyl)-1-benzothiophene-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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